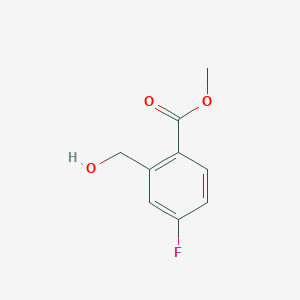

Methyl 4-fluoro-2-(hydroxymethyl)benzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9FO3 |

|---|---|

Molecular Weight |

184.16 g/mol |

IUPAC Name |

methyl 4-fluoro-2-(hydroxymethyl)benzoate |

InChI |

InChI=1S/C9H9FO3/c1-13-9(12)8-3-2-7(10)4-6(8)5-11/h2-4,11H,5H2,1H3 |

InChI Key |

NXRGHNHPUFAHJG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)F)CO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 4 Fluoro 2 Hydroxymethyl Benzoate and Analogous Architectures

Strategies for Regioselective Fluorination of Benzoic Acid Derivatives

The incorporation of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. Achieving regioselective fluorination, particularly on an aromatic ring, is a pivotal challenge in synthetic chemistry.

In recent decades, synthetic approaches involving transition-metal-catalyzed C-H functionalization have evolved significantly as a powerful tool for creating carbon-fluorine bonds. rsc.org This strategy maximizes atom- and step-economy by directly converting C-H bonds into C-F bonds, avoiding the need for pre-functionalized starting materials. rsc.orgacs.org A deeper understanding of the mechanistic pathways of directed C-H activation has spurred the development of novel protocols for cross-coupling reactions that utilize fluorinated building blocks. rsc.org The outcome of these reactions is often heavily influenced by the electronic effects of the fluorine atom. rsc.org

Copper catalysis has emerged as a particularly effective method for the fluorination of benzoic acid derivatives. One prominent strategy involves the direct, copper-catalyzed, auxiliary-assisted fluorination of the C–H bond at the ortho position (β-sp² C–H bond) of benzoic acid derivatives. acs.org This method typically employs a Copper(I) iodide (CuI) catalyst in conjunction with a silver fluoride (B91410) (AgF) source at moderately elevated temperatures. acs.org By adjusting the reaction conditions, selective mono- or difluorination can be achieved with excellent functional group tolerance. acs.org

A more recent and conceptually different approach utilizes a photoinduced ligand-to-metal charge transfer (LMCT) process. organic-chemistry.orgacs.org This strategy enables a radical decarboxylative carbometalation, which generates a high-valent arylcopper(III) intermediate that facilitates C-F bond formation. organic-chemistry.orgacs.orgresearchgate.net A key advantage of this photoinduced method is its ability to achieve the decarboxylative fluorination of a wide range of benzoic acids under mild conditions and at low temperatures, overcoming the high activation energy barrier often required for traditional thermal decarboxylative cross-couplings. organic-chemistry.orgacs.orgresearchgate.netnih.gov This technique has proven effective for electron-deficient and ortho-substituted benzoic acids. organic-chemistry.org

Table 1: Comparison of Copper-Mediated Fluorination Methods for Benzoic Acid Derivatives

| Method | Catalyst/Reagents | Key Features | Conditions | Citation |

|---|---|---|---|---|

| C-H Fluorination | CuI, AgF, Directing Group | Direct fluorination of ortho C-H bond; selective mono- or difluorination possible. | Moderately elevated temperatures. | acs.org |

| Decarboxylative Fluorination | Copper species, Photo-irradiation | Forms aryl fluoride via radical decarboxylation; proceeds at low temperatures. | Photoinduced Ligand-to-Metal Charge Transfer (LMCT). | organic-chemistry.orgacs.orgresearchgate.net |

Before the advent of modern metal-catalyzed methods, several classic approaches were the standard for synthesizing fluoroaromatic compounds. The Balz-Schiemann reaction is one of the most well-known of these methods. researchgate.net This process involves the conversion of an arylamine to a diazonium salt, specifically an aryl diazonium tetrafluoroborate (B81430), which is then subjected to thermal decomposition to yield the corresponding fluoroarene. researchgate.netorgsyn.org

Another classic technique is direct electrophilic fluorination, which involves reacting an aromatic compound with elemental fluorine. psu.edu Due to the high reactivity of fluorine gas, this method often requires careful control of reaction conditions. Using highly acidic solvents like concentrated sulfuric acid or formic acid can promote the reaction, generating a powerful electrophilic fluorinating species. psu.edu

Nucleophilic fluorination represents a third major pathway. This involves the displacement of a leaving group on the aromatic ring by a fluoride ion. A modern variation of this classic approach uses readily available 1-arylbenziodoxolones as precursors, which react with fluoride salts in polar aprotic solvents to produce fluorobenzoic acids in a transition-metal-free process. umn.eduarkat-usa.org

Table 2: Overview of Classic Fluorination Methods

| Method | Starting Material | Key Reagents | Description | Citation |

|---|---|---|---|---|

| Balz-Schiemann Reaction | Arylamine | NaNO₂, HBF₄, Heat | Deaminative fluorination via a diazonium tetrafluoroborate salt. | researchgate.netorgsyn.org |

| Direct Electrophilic Fluorination | Aromatic compound | Elemental Fluorine (F₂) | Direct reaction with F₂ gas, often in a strong acid medium. | psu.edu |

| Nucleophilic Fluorination | Aryl compound with leaving group | Fluoride Salt (e.g., CsF, KF) | Displacement of a leaving group by a fluoride anion. | umn.eduarkat-usa.org |

Introduction of the Hydroxymethyl Functionality

The synthesis of the target molecule requires the presence of a hydroxymethyl (–CH₂OH) group on the benzene (B151609) ring. This can be achieved through various synthetic transformations, primarily involving the reduction of a carboxylic acid or its derivatives, or the controlled oxidation of a benzylic methyl group.

The reduction of carboxylic acids or their esters is a fundamental method for producing primary alcohols. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting both carboxylic acids and esters to primary alcohols. chemistrysteps.comlibretexts.org The reaction with carboxylic acids first involves an acid-base reaction to form a carboxylate salt, followed by reduction. chemistrysteps.comorganicchemistrytutor.com It is important to note that sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters or carboxylic acids on its own. chemistrysteps.comlibretexts.org

Borane (BH₃) and its complexes (e.g., BH₃-THF) are also highly effective for the selective reduction of carboxylic acids to alcohols, often showing greater selectivity than LiAlH₄ in the presence of other reducible functional groups. researchgate.net More recently, catalytic hydrosilylation has been developed as a method that offers excellent chemoselectivity for the reduction of carboxylic acid derivatives. nih.gov A typical synthetic route to a hydroxymethyl benzoate (B1203000) derivative involves the esterification of the parent carboxylic acid, followed by the selective reduction of the less reactive ester group. nih.gov

Table 3: Reagents for the Selective Reduction to Hydroxymethyl Groups

| Reagent | Substrate(s) | Key Features | Citation |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Carboxylic Acids, Esters, Acid Chlorides | Powerful, non-selective reducing agent. Reduces most carbonyls. | chemistrysteps.comlibretexts.orgorganicchemistrytutor.com |

| Borane (BH₃) | Carboxylic Acids, Amides | Highly selective for carboxylic acids over many other functional groups. | researchgate.net |

| Sodium Borohydride (NaBH₄) | Acid Chlorides, Aldehydes, Ketones | Mild reducing agent; generally unreactive towards esters and carboxylic acids. | chemistrysteps.comlibretexts.org |

| Catalytic Hydrosilylation | Carboxylic Acid Derivatives | High chemoselectivity possible by tuning catalyst and silane. | nih.gov |

An alternative pathway to the hydroxymethyl group is the oxidation of a benzylic methyl group. This transformation is challenging because the initially formed benzyl (B1604629) alcohol is often more susceptible to oxidation than the starting material, leading to overoxidation to aldehydes or carboxylic acids. beilstein-journals.orgnih.gov

Harsh oxidizing agents like hot, concentrated potassium permanganate (B83412) (KMnO₄) will typically oxidize a benzylic carbon all the way to a carboxylic acid. masterorganicchemistry.com However, a variety of milder, more selective methods have been developed. These include photocatalytic systems and the use of hypervalent iodine reagents like 2-iodoxybenzoic acid (IBX), which can perform benzylic oxidations under relatively mild conditions. masterorganicchemistry.comnih.gov Another selective method involves using bis(methanesulfonyl) peroxide, which oxidizes the benzylic C-H bond to form a benzylic mesylate. nih.gov This intermediate can then be readily hydrolyzed under mild conditions to furnish the desired benzylic alcohol. nih.gov

Table 4: Selected Methods for Benzylic Oxidation

| Method/Reagent | Product(s) | Characteristics | Citation |

|---|---|---|---|

| Potassium Permanganate (KMnO₄), hot | Carboxylic Acid | Harsh, strong oxidant; cleaves C-C bonds. | masterorganicchemistry.com |

| Hypervalent Iodine (e.g., IBX) | Aldehyde/Ketone | Milder conditions, often radical mechanism. | masterorganicchemistry.com |

| Bis(methanesulfonyl) peroxide | Benzylic Alcohol (via mesylate) | Selective mono-oxygenation of C-H bonds. | nih.gov |

| Photocatalysis (e.g., fluorescein) | Ketones | Uses light energy, often proceeds at room temperature. | nih.gov |

Esterification Techniques for Methyl Ester Formation

The introduction of the methyl ester in the target molecule is a critical transformation. The choice of esterification method can be influenced by factors such as the nature of the starting material, the presence of other functional groups, and the desired reaction conditions.

Direct Esterification Protocols

Direct esterification of the corresponding carboxylic acid, 4-fluoro-2-(hydroxymethyl)benzoic acid, is a common and straightforward approach. The Fischer-Speier esterification, a classic acid-catalyzed reaction, is a primary method for this transformation. libretexts.orgnih.gov This equilibrium-driven process typically involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). youtube.com The use of excess methanol helps to shift the equilibrium towards the formation of the methyl ester product. libretexts.orgmasterorganicchemistry.com

The mechanism of Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. nih.gov The alcohol (methanol) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester product. youtube.com

For substrates like 4-fluoro-2-(hydroxymethyl)benzoic acid, the presence of the fluorine atom and the hydroxymethyl group can influence the reactivity. The electron-withdrawing nature of the fluorine atom can increase the acidity of the carboxylic acid, potentially facilitating the reaction. However, the hydroxymethyl group represents a second alcohol functionality within the molecule, which could potentially undergo self-esterification or other side reactions under the acidic conditions. Careful control of reaction conditions is therefore crucial.

Table 1: Comparison of Catalysts for Direct Esterification

| Catalyst | Typical Conditions | Advantages | Disadvantages |

| Sulfuric Acid (H₂SO₄) | Excess methanol, reflux | Readily available, inexpensive, effective | Can cause charring, harsh conditions may not be suitable for sensitive substrates |

| Hydrochloric Acid (HCl) | Methanol solution, reflux | Effective, can be easier to remove than H₂SO₄ | Volatility can be an issue, corrosive |

| p-Toluenesulfonic Acid (TsOH) | Toluene/methanol, Dean-Stark trap | Milder than H₂SO₄, can be used to azeotropically remove water | More expensive than mineral acids |

Transesterification Strategies

Transesterification is an alternative method for the formation of methyl esters, involving the conversion of a different ester into the desired methyl ester by reaction with methanol. masterorganicchemistry.com This method is particularly useful when the starting carboxylic acid is difficult to handle or when a different ester is more readily available. The reaction can be catalyzed by either acids or bases. doi.org

In an acid-catalyzed transesterification, the mechanism is similar to Fischer esterification, with the protonated carbonyl of the starting ester being attacked by methanol. doi.org Base-catalyzed transesterification, on the other hand, proceeds via nucleophilic attack of a methoxide (B1231860) ion on the ester carbonyl. doi.org

A variety of catalysts have been developed for transesterification, including metal alkoxides, metal salts, and heterogeneous catalysts. nih.govresearchgate.netnih.gov For instance, titanate catalysts have shown high activity in the transesterification of methyl benzoate with other alcohols. organic-chemistry.org The choice of catalyst and reaction conditions can be tailored to the specific substrate and desired outcome, offering a versatile approach to methyl ester formation. For hindered esters, specific catalysts and conditions may be required to achieve efficient conversion.

Convergent Synthesis of Substituted Benzoate Esters

Convergent synthesis offers a more efficient approach to complex molecules by assembling them from smaller, pre-functionalized fragments in the later stages of the synthesis. researchgate.net This strategy contrasts with a linear synthesis where the molecule is built step-by-step. For a molecule like Methyl 4-fluoro-2-(hydroxymethyl)benzoate, a convergent approach could involve the coupling of two or more aromatic fragments.

One powerful tool for convergent synthesis is the use of cross-coupling reactions, such as Suzuki, Stille, or Negishi couplings. These reactions allow for the formation of carbon-carbon bonds between appropriately functionalized aromatic precursors. For example, a boronic acid derivative of one fragment could be coupled with a halide-containing derivative of another in the presence of a palladium catalyst.

A hypothetical convergent synthesis of the target molecule's core structure might involve the coupling of a suitably protected 2-bromo-5-fluorobenzyl alcohol derivative with a carbon monoxide source and methanol in a palladium-catalyzed carbonylation reaction. Alternatively, a pre-formed methyl benzoate fragment with a reactive site could be coupled with a second fragment containing the hydroxymethyl group precursor. The development of multicomponent reactions, where three or more reactants combine in a single operation, also represents a powerful convergent strategy for the rapid assembly of polysubstituted aromatic systems. masterorganicchemistry.com

Protecting Group Strategies in Complex Benzoate Synthesis

In the synthesis of a molecule with multiple reactive sites, such as the carboxylic acid (or its ester) and the hydroxymethyl group in this compound, the use of protecting groups is often essential. ddugu.ac.in Protecting groups are temporary modifications of a functional group to prevent it from reacting under a specific set of conditions.

A key concept in complex synthesis is orthogonal protection, where multiple protecting groups are used, each of which can be removed under a unique set of conditions without affecting the others. This allows for the selective deprotection and reaction of specific functional groups within the molecule.

For the synthesis of this compound, one might need to protect the hydroxymethyl group while performing reactions on the carboxylic acid, or vice versa.

Protection of the Hydroxymethyl Group: The hydroxymethyl group can be protected as an ether, such as a benzyl (Bn) ether or a silyl (B83357) ether (e.g., tert-butyldimethylsilyl, TBDMS). Benzyl ethers are stable to a wide range of conditions but can be removed by hydrogenolysis. Silyl ethers are also robust but can be selectively cleaved using fluoride reagents like tetrabutylammonium (B224687) fluoride (TBAF).

Protection of the Carboxylic Acid Group: The carboxylic acid can be protected as an ester, for instance, a benzyl ester or a tert-butyl ester. libretexts.org The benzyl ester can be removed by hydrogenolysis, often concurrently with a benzyl ether protecting group. The tert-butyl ester is stable to many nucleophilic and basic conditions but is readily cleaved under acidic conditions.

A strategic application of orthogonal protecting groups would allow for the selective manipulation of either the hydroxymethyl or the carboxylic acid functionality, enabling the construction of the target molecule with high precision. For example, one could protect the hydroxymethyl group as a TBDMS ether, perform the esterification of the carboxylic acid, and then deprotect the TBDMS ether to reveal the final product.

Mechanistic Insights into Reactions Involving Fluorinated Hydroxymethyl Benzoates

Reaction Pathways of the Methyl Ester Group

The methyl ester group in methyl 4-fluoro-2-(hydroxymethyl)benzoate is a key site for chemical transformations. Like other methyl benzoates, it can undergo several fundamental reactions, including hydrolysis, transesterification, reduction, and nucleophilic attack at the carbonyl carbon. fiveable.mewikipedia.org

Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid (4-fluoro-2-(hydroxymethyl)benzoic acid) and methanol (B129727). This reaction is reversible and can be catalyzed by either an acid or a base. wikipedia.orgblogspot.com Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon for attack by water. libretexts.org In basic hydrolysis (saponification), a hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that then collapses to form the carboxylate salt and methanol. wikipedia.org

Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. libretexts.org Using a large excess of the new alcohol can drive the equilibrium toward the desired product. libretexts.org The mechanism under acidic conditions involves protonation of the carbonyl, followed by nucleophilic attack by the new alcohol to form a tetrahedral intermediate. libretexts.org

Reduction: The methyl ester can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, which would convert the ester group to a second hydroxymethyl group, yielding (4-fluoro-1,2-phenylene)dimethanol. libretexts.org The reaction proceeds through the formation of an aldehyde intermediate, which is then further reduced to the alcohol. libretexts.org Weaker reducing agents like sodium borohydride (B1222165) are generally not strong enough to reduce esters. libretexts.org However, reagents like diisobutylaluminum hydride (DIBAL-H) can be used to achieve a partial reduction to the aldehyde (4-fluoro-2-formylbenzoate) at low temperatures. libretexts.org

Reaction with Grignard Reagents: Treatment with Grignard reagents (R-MgX) results in the addition of two equivalents of the organometallic reagent to the ester carbonyl. libretexts.org The first equivalent adds to form a ketone intermediate after the elimination of a methoxide (B1231860) ion. This ketone then rapidly reacts with a second equivalent of the Grignard reagent to produce a tertiary alcohol upon acidic workup. libretexts.org

Transformations of the Hydroxymethyl Moiety

The hydroxymethyl group, a benzylic alcohol, is another reactive center in the molecule, susceptible to both reduction and oxidation.

The Birch reductive alkylation is a powerful method for modifying aromatic rings. Studies on hydroxymethyl benzoate (B1203000) derivatives show that the position of the hydroxymethyl group is critical to the reaction's outcome. Research on methyl m-(hydroxymethyl)benzoate has demonstrated that reductive alkylation can be achieved with good yields and without significant loss of the benzylic oxygen substituent. acs.orgcolab.wsacs.orgnih.gov In contrast, ortho- and para-(hydroxymethyl)benzoate derivatives largely lead to products where the benzylic oxygen has been cleaved. acs.orgcolab.wsacs.org

For this compound, the hydroxymethyl group is ortho to the ester and para to the fluorine. Based on the established patterns, it is anticipated that this substrate would be prone to cleavage of the benzylic oxygen under dissolving metal reduction conditions. acs.orgacs.org The mechanism involves the formation of a radical anion intermediate. acs.orgcolab.ws Computational studies suggest that for ortho- and para-substituted substrates, there is an increase in negative charge density at the position bearing the hydroxymethyl group in this radical anion, which facilitates the cleavage of the benzylic C-O bond. acs.orgacs.org

Table 1: Outcome of Birch Reductive Alkylation on Isomeric Hydroxymethyl Benzoates

| Substrate Position | Predominant Reaction Pathway | Reference |

|---|---|---|

| meta-hydroxymethyl | Reductive alkylation with retention of benzylic oxygen | acs.org, acs.org |

| ortho-hydroxymethyl | Cleavage of benzylic oxygen | acs.org, acs.org |

The benzylic alcohol group can be selectively oxidized to an aldehyde or a carboxylic acid. researchgate.netacs.org The choice of oxidant and reaction conditions determines the final product.

Oxidation: A variety of catalytic systems have been developed for the aerobic oxidation of benzylic alcohols. researchgate.netresearchgate.net For instance, palladium supported on aluminum oxy-hydroxide (Pd/AlO(OH)) can catalyze the selective oxidation to aldehydes under mild conditions. researchgate.net The presence of electron-withdrawing groups on the aromatic ring, such as the fluorine atom and the methyl ester in the target molecule, can slow down the oxidation process, which often involves a rate-determining hydride abstraction step. researchgate.net Merging a copper-catalyzed oxidation using oxygen with a subsequent chlorite (B76162) oxidation can effectively transform benzylic alcohols into the corresponding carboxylic acids. rsc.org

Derivatization: The hydroxymethyl group can be converted into other functional groups for analytical or synthetic purposes. libretexts.org

Esterification/Etherification: It can be converted to esters or ethers. For example, reaction with an acyl chloride like benzoyl chloride or perfluorooctanoyl chloride can form a benzoate ester. nih.govacs.org This is a common strategy in analytical chemistry to create derivatives with enhanced properties for techniques like gas chromatography-mass spectrometry (GC-MS) or HPLC. libretexts.orgnih.gov

Alkylation: This involves replacing the active hydrogen of the hydroxyl group with an alkyl or aryl-aliphatic group. libretexts.org Reagents like pentafluorobenzyl bromide are used to introduce a fluorinated tag, which enhances detector response in certain analytical methods. libretexts.org

Influence of Fluorine on Aromatic Reactivity and Selectivity

The fluorine atom at the C-4 position significantly modulates the electronic properties of the benzene (B151609) ring and influences the reactivity of the entire molecule.

Electronic Effects: Fluorine is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring, making it less susceptible to electrophilic aromatic substitution. numberanalytics.com However, fluorine also has lone pairs of electrons that can be donated to the ring through a resonance effect (+M), which is directing to the ortho and para positions. In nucleophilic aromatic substitution (SNAr), the strong inductive effect of fluorine stabilizes the negatively charged intermediate (Meisenheimer complex), making fluorinated aromatics more reactive towards nucleophiles than their other halogenated counterparts. stackexchange.com This stabilization lowers the activation energy of the rate-determining addition step. stackexchange.com

Steric and Stability Effects: The presence of fluorine increases steric hindrance around the ring. numberanalytics.com The carbon-fluorine bond is very strong, which contributes to the increased thermal and chemical stability of fluorinated compounds. methodist.edu This enhanced stability makes them more resistant to oxidative degradation. numberanalytics.com

Reactivity Modulation: The fluorine atom's electron-withdrawing nature lowers the energy of the Highest Occupied Molecular Orbital (HOMO) and can affect the energy of the Lowest Unoccupied Molecular Orbital (LUMO), increasing the HOMO-LUMO gap and decreasing reactivity towards electron-rich species. numberanalytics.com In the context of this compound, the fluorine atom deactivates the ring, particularly at the positions ortho and para to it (C-3, C-5, and C-1). This influences the regioselectivity of further substitutions on the aromatic ring.

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Computational chemistry provides indispensable tools for understanding the intricate details of reaction mechanisms that may be difficult to probe experimentally.

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to model reaction pathways. nih.govnih.gov These calculations can predict the geometries and energies of reactants, products, intermediates, and transition states. colab.ws

Mechanism Rationalization: For the Birch reductive alkylation of hydroxymethyl benzoates, computational studies were used to rationalize the observed experimental outcomes. acs.orgcolab.ws By calculating the electron density patterns in the radical anion intermediates, researchers could explain why meta-substituted substrates retain the benzylic oxygen while ortho- and para-substituted ones lead to cleavage. acs.orgcolab.ws

Predicting Reactivity and Spectra: Computational methods can predict various properties that guide experimental work. For instance, calculations can determine the stability of different conformers of a molecule or predict spectroscopic data like NMR shifts. nih.govnih.gov This is especially valuable for fluorinated compounds, where 19F NMR is a powerful analytical technique. nih.gov DFT calculations have been shown to predict 19F NMR shifts with high accuracy, aiding in the identification of products in complex reaction mixtures without needing authentic standards. nih.gov

Understanding Noncovalent Interactions: These calculations also allow for the analysis of noncovalent interactions, which can play a crucial role in determining the structure and stability of intermediates and transition states. nih.gov The effect of fluorine on these interactions can be modeled to understand its influence on conformational preferences and reaction outcomes. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Methyl m-(hydroxymethyl)benzoate |

| Methyl o-(hydroxymethyl)benzoate |

| Methyl p-(hydroxymethyl)benzoate |

| 4-fluoro-2-(hydroxymethyl)benzoic acid |

| (4-fluoro-1,2-phenylene)dimethanol |

| 4-fluoro-2-formylbenzoate |

| Benzoic acid |

| Methanol |

| Lithium aluminum hydride |

| Sodium borohydride |

| diisobutylaluminum hydride (DIBAL-H) |

| Benzoyl chloride |

| Perfluorooctanoyl chloride |

Energy Landscape Analysis

The energy landscape of a chemical reaction provides a comprehensive picture of the potential energy of the system as a function of the coordinates of its atoms. It maps out the various transition states and intermediates, offering a quantitative understanding of the reaction's feasibility and kinetics. For reactions involving this compound, computational chemistry, particularly Density Functional Theory (DFT), has been a valuable tool in elucidating these complex energy profiles.

A representative reaction for this molecule is the esterification of the hydroxymethyl group. The general mechanism for acid-catalyzed esterification, known as the Fischer-Speier esterification, proceeds through several key steps: protonation of the carboxylic acid (or in this intramolecular case, activation of the alcohol), nucleophilic attack by the alcohol, formation of a tetrahedral intermediate, and subsequent elimination of a water molecule. mdpi.com

Table 1: Calculated Relative Energies of Stationary Points in a Hypothetical Esterification Reaction

| Stationary Point | Description | Relative Energy (kcal/mol) |

| R | Reactants (this compound + Acid Catalyst) | 0.0 |

| TS1 | First Transition State (Protonation of the hydroxyl group) | +12.5 |

| INT1 | Intermediate 1 (Protonated hydroxymethyl group) | +5.2 |

| TS2 | Second Transition State (Nucleophilic attack) | +20.8 |

| INT2 | Intermediate 2 (Tetrahedral Intermediate) | -2.1 |

| TS3 | Third Transition State (Proton transfer) | +15.7 |

| INT3 | Intermediate 3 (Protonated ether) | +3.4 |

| TS4 | Fourth Transition State (Loss of water) | +25.3 |

| P | Products (Cyclic ether + Water + Acid Catalyst) | -5.8 |

Note: The data in this table is hypothetical and serves to illustrate a typical energy landscape for an acid-catalyzed intramolecular cyclization (etherification) of a hydroxymethyl benzoate derivative, based on general principles of esterification and etherification reactions.

The presence of the fluorine atom at the para-position of the benzene ring can influence the energy landscape. Fluorine's high electronegativity can affect the electron density of the aromatic ring and, by extension, the reactivity of the functional groups. Computational studies on similar fluorinated compounds have shown that fluorine substitution can alter the stability of intermediates and transition states. nih.govemerginginvestigators.org For instance, the electron-withdrawing nature of fluorine can influence the acidity of the benzylic proton and the nucleophilicity of the carbonyl oxygen, thereby modulating the energy barriers of the reaction.

Table 2: Comparative Activation Energies (Ea) for a Hypothetical Reaction

| Compound | Reaction Type | Calculated Activation Energy (Ea) (kcal/mol) |

| Methyl 2-(hydroxymethyl)benzoate | Intramolecular Etherification | 22.1 |

| This compound | Intramolecular Etherification | 20.8 |

| Methyl 4-nitro-2-(hydroxymethyl)benzoate | Intramolecular Etherification | 24.5 |

Note: The data in this table is hypothetical and illustrates the potential electronic effects of substituents on the activation energy of a representative reaction.

Detailed kinetic studies on the esterification of benzoic acid have shown that the reaction is typically first-order with respect to the acid. dnu.dp.ua The activation energies for the forward and reverse reactions in the esterification of benzoic acid with 1-butyl alcohol have been determined to be 58.40 and 57.70 kJ∙mol⁻¹ (approximately 13.9 and 13.8 kcal/mol), respectively. dnu.dp.ua While these values are for an intermolecular reaction, they provide a useful benchmark for the energetic demands of esterification processes. The use of solid acid catalysts, such as zirconium-based catalysts, has also been explored to facilitate the esterification of benzoic acid derivatives, potentially altering the energy landscape by providing a different reaction pathway. mdpi.com

Strategic Utility of Methyl 4 Fluoro 2 Hydroxymethyl Benzoate in Targeted Chemical Synthesis

Role as a Versatile Fluorinated Building Block

The presence of a fluorine atom on the aromatic ring of Methyl 4-fluoro-2-(hydroxymethyl)benzoate is a key feature that enhances its utility as a building block in organic synthesis. Fluorine is known to impart unique properties to organic molecules, such as increased metabolic stability, enhanced binding affinity to biological targets, and altered electronic characteristics. These properties are highly desirable in the development of new functional molecules.

The strategic positioning of the fluorine atom at the 4-position influences the reactivity of the other functional groups on the benzene (B151609) ring. This allows for selective chemical transformations, making it a versatile tool for chemists. As a fluorinated building block, this compound can be used to introduce fluorine into a wide range of molecular scaffolds, thereby modifying the physicochemical and biological properties of the resulting compounds. The ability to incorporate fluorine in a controlled manner is a significant advantage in the design of novel materials and bioactive agents.

Application as an Intermediate in Pharmaceutical Chemistry

In the field of pharmaceutical chemistry, the development of new drugs often relies on the availability of specialized chemical intermediates. This compound serves as such an intermediate, providing a foundational structure for the synthesis of more complex pharmaceutical agents. The combination of its functional groups allows for a variety of chemical modifications, enabling the construction of diverse molecular architectures.

The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into other functional groups, providing a handle for further synthetic transformations. The methyl ester can be hydrolyzed to a carboxylic acid, which can then be coupled with amines or alcohols to form amides or esters. These transformations are fundamental in the assembly of complex drug molecules. While specific examples of its use in commercial drugs are not widely documented, its potential as a precursor for various heterocyclic and carbocyclic systems makes it a valuable compound in medicinal chemistry research.

Utility in Agrochemical Synthesis

The principles that make fluorinated compounds valuable in pharmaceuticals also apply to the agrochemical industry. The introduction of fluorine can enhance the efficacy and stability of pesticides, herbicides, and fungicides. This compound can be utilized as a starting material for the synthesis of new agrochemicals.

The structural features of this compound allow for the creation of a variety of derivatives with potential agrochemical activity. By modifying the hydroxymethyl and methyl ester groups, and by using the fluorinated benzene ring as a core, chemists can design and synthesize novel compounds for crop protection. The development of new agrochemicals is crucial for improving agricultural productivity and ensuring food security, and versatile building blocks like this compound play an important role in this process.

Contributions to Material Science and Advanced Materials Development

The unique properties of fluorinated organic compounds also make them attractive for applications in material science. The incorporation of fluorine can enhance thermal stability, chemical resistance, and other physical properties of materials. This compound can be used as a monomer or a precursor for the synthesis of specialty polymers and other advanced materials.

The bifunctional nature of the molecule, with its hydroxymethyl and methyl ester groups, allows it to be incorporated into polymer chains through condensation polymerization. The resulting fluorinated polymers may exhibit desirable properties such as low surface energy, hydrophobicity, and enhanced durability. These materials could find applications in coatings, electronic devices, and other high-performance products. While specific applications are still emerging, the potential for this compound to contribute to the development of new materials is significant.

Precursor for Complex Molecular Architectures

The true value of this compound lies in its role as a precursor for the synthesis of complex molecular architectures. The interplay of its three distinct functional groups—the fluorine atom, the hydroxymethyl group, and the methyl ester—provides a rich platform for a wide array of chemical reactions. This allows chemists to build intricate and highly functionalized molecules from a relatively simple starting material.

Supramolecular Chemistry and Advanced Material Applications of Hydroxymethyl Benzoate Derivatives

Design Principles for Hydrogen-Bonded Architectures

The rational design of complex, self-assembled molecular architectures is a cornerstone of supramolecular chemistry, with hydrogen bonding serving as the most crucial directional tool. nih.govrsc.org The power of hydrogen bonds lies in their unique combination of strength, directionality, specificity, and reversibility. rsc.orgillinois.edu These interactions, which involve a hydrogen atom positioned between two strongly electronegative atoms, guide molecular components to form well-organized and often highly ordered crystalline architectures. nih.govbioengineer.org

Several key principles govern the design of these structures:

Electronic Effects : The strength and geometry of hydrogen bonds are profoundly influenced by the electronic properties of the participating molecules. nih.gov Factors such as electronegativity, resonance assistance, π-conjugation, and electrostatic interactions can be fine-tuned to program the desired connectivity and stability of the final assembly. nih.gov

Molecular Recognition and Complementarity : Successful assembly relies on the principle of molecular recognition, where building blocks possess complementary functional groups. This involves a strategic placement of hydrogen bond donors (e.g., -OH, -NH) and acceptors (e.g., C=O, -F) to promote specific and predictable interactions.

Hierarchical Assembly : The formation of complex structures often occurs in a stepwise, hierarchical manner. Simple, robust hydrogen-bonding motifs, known as supramolecular synthons, first form predictable patterns, which then organize into larger, multidimensional networks. mdpi.com This process allows for the construction of nanoarchitectures with varying dimensions and functionalities. researchgate.net

Dynamic and Reversible Nature : A key advantage of using non-covalent forces like hydrogen bonds is the dynamic and reversible nature of the resulting structures. illinois.edu This allows for self-correction during the assembly process, leading to highly ordered, thermodynamically stable products. It also enables the creation of materials that can respond to external stimuli such as temperature, solvent, or pH. illinois.edu

By mastering these principles, scientists can engineer frameworks with precisely tuned pore environments and network properties, moving beyond traditional metal-organic or covalent-organic frameworks. bioengineer.org

Formation of Supramolecular Tectons from Hydroxymethyl Benzoic Acid Derivatives

In supramolecular chemistry, a "tecton" is a molecular building block engineered with specific recognition sites to guide its assembly into a larger, ordered supramolecular entity. Hydroxymethyl benzoic acid derivatives, including Methyl 4-fluoro-2-(hydroxymethyl)benzoate, are excellent candidates for such tectons due to the strategic placement of versatile functional groups capable of forming directional hydrogen bonds.

The structure of this compound contains three key functional groups that define its role as a supramolecular tecton:

Hydroxymethyl Group (-CH₂OH) : This group is a primary site for hydrogen bonding, featuring a potent hydrogen bond donor (the hydroxyl proton) and an acceptor (the hydroxyl oxygen). It can participate in strong O-H···O interactions, which are fundamental to building robust networks.

Methyl Ester Group (-COOCH₃) : The carbonyl oxygen of the ester is a strong hydrogen bond acceptor. It can readily interact with donor groups from neighboring molecules, including the hydroxymethyl group, to form defined structural motifs.

Fluoro Group (-F) : The fluorine atom, being highly electronegative, influences the molecule in two ways. It electronically modulates the benzene (B151609) ring, which can alter the acidity and hydrogen-bonding capacity of the other functional groups. nih.gov Furthermore, the fluorine atom itself can act as a weak hydrogen bond acceptor, participating in C-H···F interactions that can provide additional stability and control over the final crystal packing. researchgate.net

The ortho-positioning of the hydroxymethyl and methyl benzoate (B1203000) groups allows for the possibility of intramolecular hydrogen bonding, which can influence the molecule's conformation. libretexts.org However, it is the intermolecular interactions that are key to its function as a tecton, enabling the formation of chains, sheets, or 3D networks. The interplay between the strong O-H···O interactions from the alcohol and the weaker C-H···O or potential C-H···F interactions provides a versatile toolkit for directing self-assembly.

Crystal Engineering of Benzoate Compounds with Directed Hydrogen Bonding

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. eurjchem.com For benzoate compounds, the primary strategy involves exploiting robust and predictable hydrogen-bonding patterns, known as supramolecular synthons, to direct the assembly of molecules into a desired crystalline architecture. mdpi.com

In the case of this compound, several synthons can be anticipated to guide its crystal packing. The most significant interactions are expected to be O-H···O hydrogen bonds involving the hydroxymethyl group as a donor and the carbonyl oxygen of the ester or the hydroxyl oxygen of a neighboring molecule as an acceptor. These interactions are known to form stable, chain-like, or dimeric motifs in related structures. ias.ac.in

The presence of a fluorine atom is a critical element for crystal engineering. Studies on fluorinated benzoic acids have shown that fluoro substitution can be used as a tool to access different parts of a compound's "structural landscape"—the collection of possible stable crystal packings. researchgate.net Fluorine can alter the packing by introducing weak C-H···F bonds or through repulsive F···F contacts, thereby steering crystallization toward polymorphs that may not be accessible with the non-fluorinated parent compound. researchgate.net

The combination of strong, directional O-H···O bonds and weaker, space-filling interactions like C-H···O and C-H···F allows for a high degree of control. By carefully balancing these forces, it is possible to engineer specific three-dimensional networks. The analysis of these interactions is often supported by techniques such as Hirshfeld surface analysis, which helps to visualize and quantify the intermolecular contacts within the crystal. niscpr.res.in

Table 1: Common Hydrogen Bond Synthons in Benzoic Acid Derivatives This interactive table summarizes common supramolecular synthons observed in the crystal structures of benzoic acid derivatives, which are relevant to the potential assembly of this compound.

| Synthon Type | Description | Participating Groups | Typical Role in Assembly |

|---|---|---|---|

| Carboxylic Acid Dimer | A highly robust and common motif where two carboxylic acid groups form a pair of O-H···O bonds. | -COOH with -COOH | Forms centrosymmetric dimers, a primary building block. ias.ac.in |

| Amide-Acid Heterosynthon | An interaction between an amide and a carboxylic acid group. | -CONH- with -COOH | Connects different types of molecules in cocrystals. mdpi.com |

| Hydroxyl-Carbonyl Chain | A catemer motif where a hydroxyl group donates to a carbonyl oxygen of the next molecule in a chain. | -OH with C=O | Forms one-dimensional chains. |

| Hydroxyl Homodimer | A pair of hydroxyl groups forming O-H···O bonds. | -OH with -OH | Links molecules into dimers or chains. mdpi.com |

| C-H···O/F Interaction | Weaker hydrogen bonds that provide additional stabilization and direct packing. | C-H with C=O or -F | Fine-tunes the three-dimensional architecture. researchgate.net |

Applications in Self-Assembly and Nanostructure Formation

The principles of supramolecular chemistry and crystal engineering discussed previously are not merely academic; they are foundational to the bottom-up fabrication of advanced functional materials and nanostructures. The ability of molecules like this compound to act as programmable tectons opens pathways to materials with novel electronic, optical, or mechanical properties.

The process of self-assembly, driven by spontaneous and reversible non-covalent interactions, allows molecules to organize into well-defined nanostructures without external manipulation. researchgate.netnih.gov This approach is central to creating materials such as:

Hydrogen-Bonded Organic Frameworks (HOFs) : By designing tectons that form specific, repeating network patterns, it is possible to create crystalline porous materials. bioengineer.org These HOFs can be engineered to have specific pore sizes and chemical environments, making them suitable for applications in gas storage or molecular separation.

Organic Semiconductors : The charge transport properties of organic materials are highly dependent on molecular stacking and order. frontiersin.org Hydrogen bonding can be used to enforce a close, co-planar arrangement of π-conjugated systems, facilitating efficient charge transfer and leading to materials for use in organic field-effect transistors (OFETs). frontiersin.org

Functional Nanocomposites : The self-assembly process can be guided to incorporate inorganic components, leading to hybrid organic-inorganic nanocomposites. unm.edu Such materials can combine the processability and optical properties of the organic polymer with the mechanical robustness of the inorganic host. unm.edu

Biomimetic Materials : Peptide-based systems demonstrate how self-assembly can create sophisticated functional materials like hydrogels for cell scaffolding. nih.govnih.gov The principles learned from these biological systems can be applied to synthetic tectons to create materials for biomedical applications.

While specific applications for this compound have not been detailed in the literature, its structural features—a hydrogen-bonding alcohol, a carbonyl acceptor, and a directing fluoro group—make it a prime candidate for investigation in the rational design of such self-assembled nanomaterials.

Table 2: Physicochemical Properties of this compound This table summarizes key computed properties of the title compound.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₉FO₃ | uni.lu |

| Molecular Weight | 184.16 g/mol | uni.lu |

| Monoisotopic Mass | 184.05357 Da | uni.lu |

| XlogP (predicted) | 0.9 | uni.lu |

| Hydrogen Bond Donor Count | 1 | nih.gov (analog) |

| Hydrogen Bond Acceptor Count | 3 | nih.gov (analog) |

Future Prospects and Emerging Research Frontiers for Fluorinated Hydroxymethyl Benzoates

Chemo- and Regioselective Functionalization Strategies

The presence of three distinct functional groups—a hydroxymethyl group, a methyl ester, and a fluorine-substituted aromatic ring—on Methyl 4-fluoro-2-(hydroxymethyl)benzoate presents a significant challenge and opportunity for chemo- and regioselective functionalization. The ability to selectively modify one site while leaving the others intact is crucial for the efficient synthesis of complex molecules.

The hydroxymethyl group is a primary site for functionalization. Its selective oxidation to an aldehyde or a carboxylic acid can be achieved under mild conditions. For instance, photocatalytic oxidation using a thioxanthenone catalyst and molecular oxygen from the air offers a green and selective method for converting benzylic alcohols to aldehydes. rsc.org Conversely, selective protection of the alcohol, for example as a silyl (B83357) ether (e.g., TBS ether), allows for subsequent reactions at other positions without interference from the hydroxyl group. youtube.com

The aromatic ring offers avenues for functionalization through electrophilic aromatic substitution or cross-coupling reactions. The fluorine atom and the electron-withdrawing ester group influence the regioselectivity of these reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for introducing new carbon-carbon bonds at the aromatic ring. researchgate.net The choice of catalyst, ligand, and reaction conditions can be tailored to control the regioselectivity of the arylation. nih.gov

Table 1: Chemo- and Regioselective Functionalization Strategies

| Functional Group | Reaction Type | Reagents and Conditions | Product Type |

| Hydroxymethyl | Selective Oxidation | Thioxanthenone, light, air | Aldehyde |

| Hydroxymethyl | Protection | TBSCl, Imidazole, DMF | Silyl Ether |

| Aromatic Ring | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | Biaryl derivative |

| Aromatic Ring | C-H Activation/Functionalization | Cu powder, peroxide/O₂, heat | Dibenzooxepinone derivative |

Development of Asymmetric Synthesis Methodologies

The synthesis of chiral molecules is of paramount importance in the pharmaceutical industry. For fluorinated hydroxymethyl benzoates, the development of asymmetric methodologies can lead to the production of enantiomerically pure compounds with potential biological activity.

One key strategy is the asymmetric reduction of a corresponding formyl derivative (an aldehyde) to generate a chiral hydroxymethyl group. Asymmetric transfer hydrogenation, employing chiral ruthenium catalysts, has proven effective for the enantioselective reduction of benzaldehydes, yielding chiral benzyl (B1604629) alcohols with high enantiomeric excess. nih.govacs.org This approach could be directly applied to the synthesis of chiral this compound derivatives.

Another promising avenue is the use of chiral catalysts in cross-coupling reactions. For instance, palladium-catalyzed enantioconvergent reactions of racemic secondary alcohols can produce chiral fluorenols with excellent enantioselectivity. nih.gov Adapting such methodologies to the specific substrate could open up new pathways to chiral fluorinated benzoates. The use of chiral nickel(II) complexes has also been demonstrated for the asymmetric synthesis of fluorinated amino acids, showcasing the potential of transition metal catalysis in creating stereocenters in fluorinated molecules. researchgate.net

Table 2: Asymmetric Synthesis Methodologies

| Synthetic Approach | Key Transformation | Catalyst/Reagent | Enantioselectivity (ee) |

| Asymmetric Reduction | Ketone/Aldehyde to Alcohol | Chiral Ruthenium Catalyst | Up to 99% |

| Enantioconvergent Coupling | Racemic Alcohol to Chiral Product | Pd(II)/Chiral Norbornene | 90-99% |

| Asymmetric Alkylation | Imine Alkylation | Chiral Nickel(II) Complex | >99% |

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. For the synthesis of fluorinated hydroxymethyl benzoates and their derivatives, several green approaches are being explored.

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. ajrconline.organalis.com.myijsdr.org This technique can be applied to various steps, from the initial synthesis of the core structure to subsequent functionalization reactions.

Flow chemistry, or continuous-flow synthesis, offers significant advantages in terms of safety, scalability, and process control, particularly when dealing with hazardous reagents or highly exothermic reactions. researchgate.netbeilstein-journals.org The use of microreactors can enable the safe handling of fluorinating agents and allow for precise control over reaction parameters, leading to improved yields and selectivity. durham.ac.uk

Furthermore, the use of water as a solvent and the development of transition-metal-free radical coupling reactions are gaining traction as environmentally benign alternatives to traditional methods that often rely on volatile organic solvents and heavy metal catalysts. researchgate.netchalmers.semdpi.com

Table 3: Green Chemistry Approaches

| Green Chemistry Approach | Key Advantage | Example Application |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields | Esterification, Knoevenagel condensation |

| Flow Chemistry | Enhanced safety, scalability, and control | Fluorination reactions, handling of hazardous reagents |

| Transition-Metal-Free Coupling | Avoidance of heavy metal catalysts | Radical coupling of aromatic alcohols |

| Aqueous Media Synthesis | Reduced use of organic solvents | Halogenation of tertiary benzyl alcohols |

Exploration of New Catalytic Transformations

The discovery and development of novel catalytic transformations are essential for expanding the synthetic utility of fluorinated hydroxymethyl benzoates. Palladium-catalyzed cross-coupling reactions remain a cornerstone of modern organic synthesis, and ongoing research focuses on developing more active and versatile catalyst systems. mdpi.com This includes the use of advanced phosphine (B1218219) ligands that can promote challenging coupling reactions with high efficiency and selectivity. nih.govnih.gov

Beyond palladium, other transition metals are being explored for their unique catalytic properties. Copper-catalyzed C-H activation, for example, provides a direct method for the functionalization of C-H bonds, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov

Table 4: Emerging Catalytic Transformations

| Catalytic Transformation | Catalyst System | Key Feature |

| Advanced Pd-Coupling | Pd with specialized phosphine ligands | High efficiency and functional group tolerance |

| Copper-Catalyzed C-H Activation | Copper powder/salts | Direct functionalization of C-H bonds |

| Dual Catalysis | e.g., Photocatalyst + Transition Metal | Tandem or synergistic reaction pathways |

| Enantioselective Catalysis | Chiral metal complexes or organocatalysts | Control of stereochemistry |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.